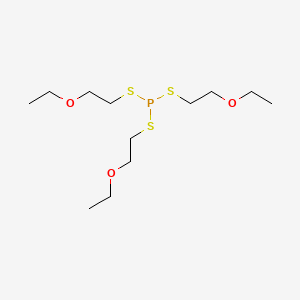
Phosphorotrithious acid, tris(2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorotrithious acid, tris(2-ethoxyethyl)-, also known as Trithiophosphorous acid tris(2-ethoxyethyl) ester, is a chemical compound with the molecular formula C12H27O3PS3 and a molecular weight of 346.51 g/mol . This compound is characterized by its unique structure, which includes three 2-ethoxyethyl groups attached to a phosphorotrithious acid core.
Preparation Methods
The synthesis of Phosphorotrithious acid, tris(2-ethoxyethyl)- typically involves the reaction of phosphorus trichloride with 2-ethoxyethanol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
Phosphorotrithious acid, tris(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphorodithioates.
Substitution: The ethoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorotrithious acid, tris(2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate and phosphorodithioate compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphorotrithious acid, tris(2-ethoxyethyl)- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. The pathways involved in its mechanism of action are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Phosphorotrithious acid, tris(2-ethoxyethyl)- can be compared with other similar compounds such as:
Phosphorothioic acid, tris(2-ethylhexyl) ester: This compound has similar applications but differs in its alkyl groups, which are bulkier and provide different physical and chemical properties.
Phosphorodithioic acid, bis(2-ethylhexyl) ester: This compound has two ethylhexyl groups and is used in similar industrial applications but has different reactivity due to the presence of dithio groups.
The uniqueness of Phosphorotrithious acid, tris(2-ethoxyethyl)- lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
73972-85-7 |
|---|---|
Molecular Formula |
C12H27O3PS3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tris(2-ethoxyethylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27O3PS3/c1-4-13-7-10-17-16(18-11-8-14-5-2)19-12-9-15-6-3/h4-12H2,1-3H3 |
InChI Key |
ZGIKBMUZLYYTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSP(SCCOCC)SCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















